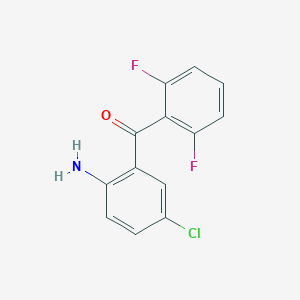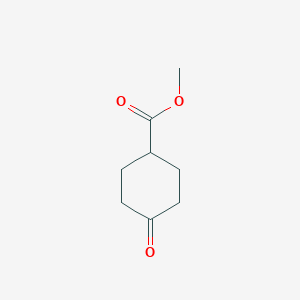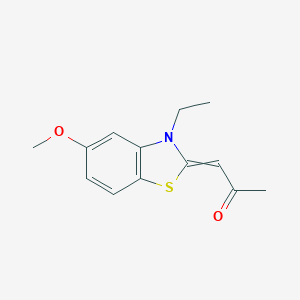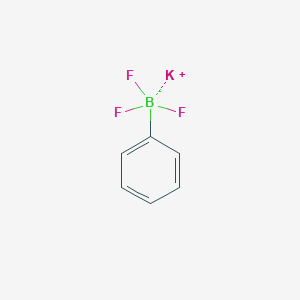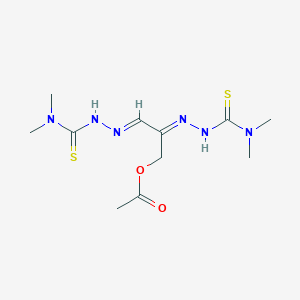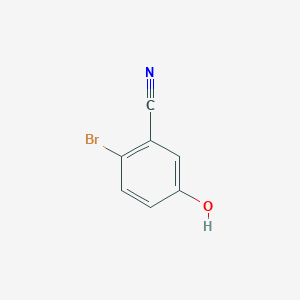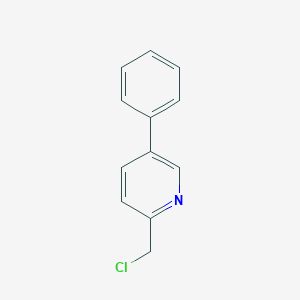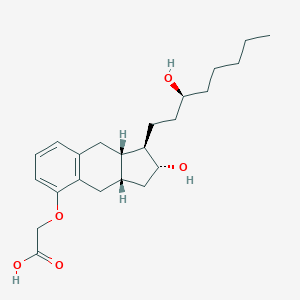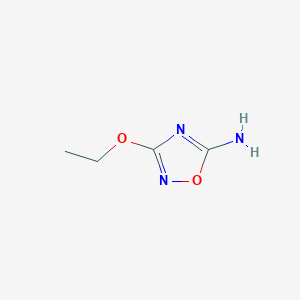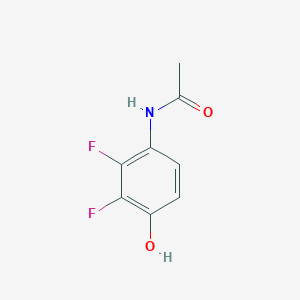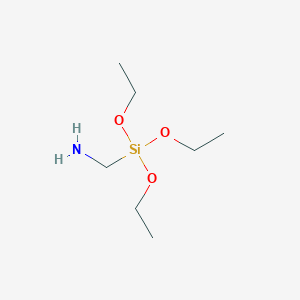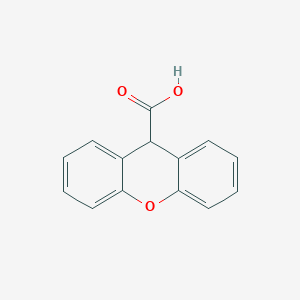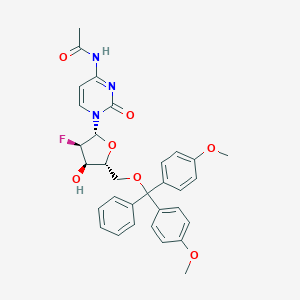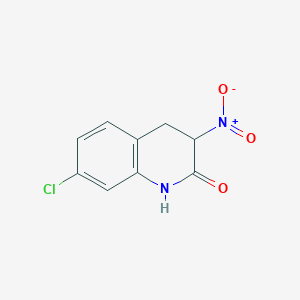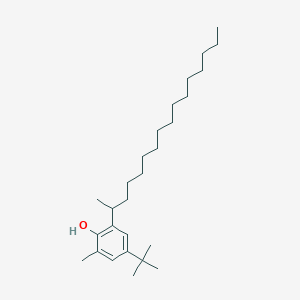
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol, also known as BHT-11, is a synthetic antioxidant that has gained attention in recent years due to its potential applications in the field of medicine and biochemistry. This compound is a derivative of butylated hydroxytoluene (BHT), which is commonly used as a food preservative. BHT-11 has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for various therapeutic applications.
Mechanism Of Action
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. It has also been shown to modulate various signaling pathways involved in cell proliferation and apoptosis, suggesting that it may have potential as an anticancer agent.
Biochemical And Physiological Effects
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has been found to possess a number of biochemical and physiological effects. It has been shown to inhibit lipid peroxidation, reduce oxidative stress, and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase. 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has also been found to modulate the expression of genes involved in inflammation and cell proliferation, suggesting that it may have potential as a therapeutic agent for various diseases.
Advantages And Limitations For Lab Experiments
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it a cost-effective option for researchers. Additionally, its potent antioxidant and anti-inflammatory properties make it a useful tool for studying various diseases and physiological processes. However, one limitation of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol is that it may exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol. One area of interest is the development of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol-based therapies for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to investigate the potential antimicrobial properties of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol and its potential use as a new class of antibiotics. Finally, research is needed to better understand the mechanism of action of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol and its effects on various signaling pathways, which could provide insights into its potential therapeutic applications.
Synthesis Methods
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol can be synthesized through a multistep process involving the condensation of 2-methyl-6-nitrophenol and 1-methylpentadecan-1-ol, followed by reduction of the nitro group and subsequent deprotection of the resulting compound. The yield of the synthesis process is typically high, making it a cost-effective method for producing large quantities of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol.
Scientific Research Applications
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has also been shown to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
properties
CAS RN |
157661-93-3 |
|---|---|
Product Name |
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol |
Molecular Formula |
C27H48O |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
4-tert-butyl-2-hexadecan-2-yl-6-methylphenol |
InChI |
InChI=1S/C27H48O/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)25-21-24(27(4,5)6)20-23(3)26(25)28/h20-22,28H,7-19H2,1-6H3 |
InChI Key |
LALMYSXJJWCRDR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C(=CC(=C1)C(C)(C)C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C(=CC(=C1)C(C)(C)C)C)O |
Other CAS RN |
157661-93-3 |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
2-methyl-4-(1,1-dimethylethyl)-6-(1-methyl-pentadecyl)-phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



